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Compound of Interest

Compound Name: 2-Propylbenzamide
CAS No.: 122761-85-7
Cat. No.: B038881
Get Quote
. J

Executive Summary

This application note provides a comprehensive guide to the Fourier Transform Infrared (FTIR)
characterization of 2-propylbenzamide (commonly referred to as ortho-propylbenzamide).
This compound is a primary amide featuring a propyl substituent at the ortho position of the
benzene ring.

Critical Distinction: Researchers must distinguish this compound from its isomer, N-
propylbenzamide. While they share the same molecular formula (

), their spectral signatures differ significantly due to the location of the propyl group (Ring-
substituted vs. Nitrogen-substituted). This guide focuses on the ring-substituted ortho isomer
but provides comparative data to prevent misidentification.

Chemical Context & Structure[1][2][3][4][5][6][7][8]
[9][10][11]

¢ |[UPAC Name: 2-Propylbenzamide[1][2]
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CAS Number: 122761-85-7[1][2]

Molecular Formula:

[31141(2]

Physical State: Solid (Crystalline powder)

Key Functional Groups:
o Primary Amide (

). Characterized by a doublet N-H stretch and strong C=0 absorption.

o Aromatic Ring:Ortho-disubstituted pattern.

o Propyl Chain: Aliphatic C-H stretching and bending modes.

Experimental Protocol
Sample Preparation Strategy

For structural confirmation of solid amides, Potassium Bromide (KBr) Pellet transmission
spectroscopy is the "Gold Standard" due to its superior resolution of sharp aromatic bands and
lack of path-length dependent intensity distortions common in ATR.

Method A: KBr Pellet (Recommended for Resolution)

» Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic
water (which interferes with the N-H region).

o Ratio: Mix approximately 1-2 mg of o-propylbenzamide with 200 mg of KBr.

e Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note:
Excessive grinding may induce polymorphic transitions; grind only until uniform.

e Pressing: Transfer to a 13mm die and press at 8-10 tons for 2 minutes under vacuum to form
a transparent disc.

Method B: Diamond ATR (Recommended for Throughput)
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e Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum
is flat.

o Deposition: Place ~5 mg of sample on the crystal center.

o Contact: Apply high pressure using the clamp anvil to ensure intimate contact. Note: Poor
contact results in weak C-H bands relative to the strong Carbonyl band.

Instrument Parameters

o Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).
e Resolution: 4 cm~1 (Standard) or 2 cm~* (High Resolution).
e Scans: 32 (ATR) or 16 (KBr).

o Apodization: Blackman-Harris 3-Term.

Spectral Analysis & Assignhment Logic

The FTIR spectrum of o-propylbenzamide is defined by three distinct regions. The logical flow
for assignment is visualized below.

Diagram: Spectral Assignment Logic
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Figure 1: Logical decision tree for confirming the identity of ortho-propylbenzamide based on
spectral features.

Detailed Band Assignment
Region 1: High Frequency (4000 — 2800 cm™?)

This region confirms the "Primary Amide" status and the presence of the propyl chain.

e N-H Stretching (3400 — 3150 cm~1): As a primary amide, o-propylbenzamide exhibits a
characteristic doublet.

o (Asymmetric): ~3350 cm~1
o (Symmetric): ~3180 cm~1

o Note: In solid state, these bands are often broadened due to intermolecular Hydrogen
bonding.

e C-H Stretching (3000 — 2850 cm~1):
o Aromatic C-H: Weak shoulder just above 3000 cm~1.[5]
o Aliphatic Propyl C-H: Distinct bands below 3000 cm~1.[6]
= 2960 cm~1 Asymmetric

stretch.

= 2930 cm~% Asymmetric

stretch.

= 2870 cm~1: Symmetric

stretch.

Region 2: The Double Bond Region (1800 — 1500 cm™1)

This is the most intense region, dominated by the Carbonyl group.
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e Amide | (C=0 Stretch): 1690 — 1650 cm™1,

o This is the strongest band in the spectrum. The exact position depends on hydrogen
bonding; in solids, it typically centers around 1660 cm~1.

e Amide Il (N-H Bending): 1640 — 1600 cm™1.
o Appears as a medium-strong band overlapping with the aromatic ring breathing modes.
e Aromatic Ring Breathing: ~1600 cm~* and ~1580 cm~1.[6]

o The 1600/1580 doublet is diagnostic of the benzene ring conjugation.

Region 3: The Fingerprint & Substitution Region (1000 — 600 cm™1)

This region is critical for distinguishing "ortho" from "meta" or "para”.
e Ortho-Substitution (C-H Out-of-Plane Bending): 770 — 735 cm~.[7]

o Key Diagnostic:Ortho-disubstituted benzenes typically show a single strong band in this
range (often near 750 cm™1).

o Contrast: Meta-substituted rings show two bands (690 & 780 cm~1), and Para-substituted
rings show one band higher up (800-850 cm™1).

Data Summary Table
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BENGHE

Functional . . Wavenumber . Diagnostic
Vibration Mode Intensity
Group (cm™?) Value
) ) N-H Stretch ) High: Confirms -
Primary Amide 3360 - 3340 Medium
(Asym) NHz (Doublet)
) ) N-H Stretch ) High: Confirms -
Primary Amide 3190 - 3170 Medium
(Sym) NH2z (Doublet)
o Indicates
Aromatic Ring C-H Stretch 3080 - 3030 Weak ]
unsaturation
C-H Stretch ( 2960, 2930, _ Confirms alkyl
Propyl Group Medium ]
) 2870 chain
Primary
Carbonyl Amide | (C=0) 1660 - 1650 Very Strong identification
marker
Amide 11 ( Distinguishes
Primary Amide 1620 - 1600 Strong from
N-H) esters/ketones
o C=C Ring ) Confirms
Aromatic Ring ~1600, ~1580 Medium o
Stretch aromaticity
Critical: Confirms
Ortho-Subst. C-H OOP Bend 770 -735 Strong

ortho position

Validation: Distinguishing Isomers

To ensure scientific integrity, one must validate that the sample is not the N-substituted isomer.
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N-Propylbenzamide

Feature 2-Propylbenzamide (Target)
(Isomer)
) ) ) Singlet (Secondary Amide,
N-H Region Doublet (Primary Amide)
~3300 cm™Y)
) Shifted to ~1550 cm~t (N-H
Amide Il ~1620 cm™!
bend + C-N stretch)
o Monosubstituted Ring (690 &
Substitution Ortho (770-735 cm™1)

730-770 cm™Y)

Experimental Workflow Diagram

Start: Solid Sample

Sample Prep:
KBr Pellet (1:100 ratio)

Acquisition:
4000-400 cm™1, 16 scans

Processing:

Baseline Corr. + Atmos. Suppression

Analysis:
Check 3350 (NH) & 750 (Ortho)

Click to download full resolution via product page

Figure 2: Standardized workflow for FTIR analysis of solid benzamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b038881?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

